

Technical Support Center: Enhancing the Storage Stability of Sodium Percarbonate

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Compound of Interest

Compound Name: Sodium percarbonate

Cat. No.: B100135

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of **sodium percarbonate** (SPC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

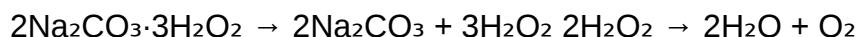
Q1: What are the primary factors that lead to the degradation of **sodium percarbonate** during storage?

A1: The stability of **sodium percarbonate** is primarily influenced by three main factors:

- **Humidity:** Moisture is a critical factor, as it can initiate the decomposition of SPC into sodium carbonate and hydrogen peroxide. This process is autocatalytic, meaning the water produced further accelerates the decomposition.
- **Temperature:** Elevated temperatures increase the rate of decomposition. Dry **sodium percarbonate** begins to decompose at around 120°C, but this temperature can be significantly lower in the presence of moisture or impurities. A self-accelerating decomposition can occur if the temperature exceeds 50°C.
- **Impurities:** The presence of certain impurities, especially heavy metal ions like iron, copper, manganese, and cobalt, can catalyze the decomposition of hydrogen peroxide, leading to a rapid loss of active oxygen.

Q2: What is the mechanism of **sodium percarbonate** decomposition?

A2: **Sodium percarbonate** ($2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$) is an adduct of sodium carbonate and hydrogen peroxide. In the presence of water, it dissociates to release hydrogen peroxide. The hydrogen peroxide then decomposes into water and oxygen, an exothermic reaction that can be accelerated by heat and impurities. The overall decomposition process is as follows:



This process is autocatalytic because the water produced in the second step can further facilitate the dissolution and decomposition of more **sodium percarbonate**.

Q3: How can I improve the storage stability of my **sodium percarbonate** samples?

A3: Several methods can be employed to enhance the stability of **sodium percarbonate** in storage:

- **Coating:** Applying a protective layer to the SPC particles can shield them from atmospheric moisture. Common coating materials include inorganic salts like sodium silicate, sodium sulfate, and borates, as well as organic polymers.
- **Addition of Stabilizers:** Incorporating stabilizers into the **sodium percarbonate** can help to inactivate catalytic impurities and reduce the rate of decomposition. Effective stabilizers include magnesium silicate, magnesium sulfate, and various chelating agents.
- **Control of Environmental Conditions:** Storing **sodium percarbonate** in a cool, dry place is crucial. Using moisture-resistant packaging and desiccants can also significantly improve shelf life.
- **Particle Size Optimization:** Controlling the particle size and morphology can impact stability. Uniformly shaped particles with a reduced surface area tend to be more stable.

Q4: What is the difference between coated and uncoated **sodium percarbonate** in terms of stability?

A4: Coated **sodium percarbonate** offers significantly enhanced stability and a longer shelf life compared to its uncoated counterpart. The coating acts as a physical barrier, protecting the

SPC core from environmental factors like moisture and heat that trigger decomposition. This protective layer helps to preserve the active oxygen content for a more extended period. Uncoated **sodium percarbonate** is more susceptible to degradation, especially in humid conditions, leading to a faster loss of efficacy.

Troubleshooting Guide

Issue	Potential Cause(s)	Troubleshooting Steps
Loss of Active Oxygen Content	<ul style="list-style-type: none">- Exposure to high humidity or moisture.- Storage at elevated temperatures.- Presence of catalytic metal impurities.- Incompatible container materials.	<ul style="list-style-type: none">- Store in a tightly sealed, moisture-proof container in a cool, dry place.- Use desiccants inside the storage container.- Ensure the SPC is free from contaminants; consider using a higher purity grade.- Store in containers made of compatible materials (e.g., high-density polyethylene).
Caking or Clumping of Powder	<ul style="list-style-type: none">- Absorption of atmospheric moisture.	<ul style="list-style-type: none">- Improve storage conditions to minimize humidity exposure.- If caking has already occurred, gently break up the clumps before use, ensuring not to generate excessive dust.- For future prevention, consider using coated sodium percarbonate, which has better flowability.
Unexpected Exothermic Reaction or "Hot Spots" in Bulk Storage	<ul style="list-style-type: none">- Autocatalytic decomposition due to localized moisture or impurities.- Poor heat dissipation in a large volume of material.	<ul style="list-style-type: none">- Immediately isolate the affected material in a well-ventilated area away from combustible materials.- If safe to do so, spread the material out in a thin layer to promote heat dissipation.- For prevention, ensure uniform storage conditions and avoid creating large, dense piles of SPC.
Inconsistent Experimental Results	<ul style="list-style-type: none">- Degradation of SPC leading to variable active oxygen	<ul style="list-style-type: none">- Regularly test the active oxygen content of your SPC

content.- Non-uniform mixing of stabilizers or coatings.

stock using the titration method outlined below.- Ensure thorough and uniform application of coatings or mixing of stabilizers during preparation.

Data Presentation: Comparison of Stabilization Methods

Table 1: Effect of Coating on **Sodium Percarbonate** Stability

Coating Material	Coating/Core Ratio (wt%)	Delay in Release (Static Conditions)	Observations
Uncoated	N/A	Immediate	Rapid dissolution and release of active oxygen.
Sodium Sulphate	50-100	No significant delay	Reduced the rate of release but did not provide a delayed effect.
1.6R Sodium Silicate	53	~60 seconds	Formed a gel-like structure during dissolution.
2.35R Sodium Silicate	53	~7 minutes	Provided a significant delay in the release of SPC.

Table 2: Influence of Stabilizers on **Sodium Percarbonate**

Stabilizer	Concentration	Mechanism of Action
Magnesium Silicate	Varies	Inactivates catalytic metal ions.
Magnesium Sulfate	Varies	Assists in the precipitation of heavy metal ions.
Sodium Silicate	Varies	Forms a protective film and acts as a metal ion sequestrant and buffering agent.
Chelating Agents (e.g., EDTA)	Varies	Form stable complexes with metal ions, preventing them from catalyzing decomposition.

Experimental Protocols

Protocol 1: Fluidized Bed Coating of Sodium Percarbonate with Sodium Silicate

This protocol describes a general procedure for coating SPC particles in a fluidized bed coater to enhance their stability.

Materials and Equipment:

- Uncoated **sodium percarbonate** particles
- Sodium silicate solution (e.g., 2.35R)
- Deionized water
- Fluidized bed coater with a bottom-spray nozzle
- Syringe pump
- Environmental chamber

Procedure:

- Prepare the Coating Solution: Dilute the concentrated sodium silicate solution to the desired concentration (e.g., 20 wt%) with deionized water.
- Fluidized Bed Coater Setup:
 - Load the uncoated **sodium percarbonate** particles into the product container of the fluidized bed coater.
 - Set the operating parameters. For example:
 - Inlet air temperature: 40°C
 - Atomizing air pressure: 5 bar
 - Coating solution injection rate: 100 µL/min
- Coating Process:
 - Start the fluidization process.
 - Once the bed is stable, begin spraying the sodium silicate solution onto the fluidized SPC particles using the syringe pump.
 - Continue the process until the desired amount of coating has been applied.
- Drying: After the coating solution has been sprayed, continue to fluidize the particles with heated air until they are dry. The residual water content should ideally be less than 1.5% by weight.
- Conditioning: Place the coated samples in an environmental chamber at a controlled temperature and humidity (e.g., 30°C and 30% relative humidity) for 24 hours before characterization.

Protocol 2: Determination of Active Oxygen Content by Titration

This method is used to quantify the amount of active oxygen in a **sodium percarbonate** sample, which is a direct measure of its stability.

Materials and Equipment:

- **Sodium percarbonate** sample
- Sulphuric acid solution (1+3)
- Potassium permanganate (KMnO_4) standard solution (approx. 0.1 mol/L)
- Volumetric flasks (500 mL)
- Pipette (20 mL)
- Burette
- Conical flask

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5 g of the **sodium percarbonate** sample.
 - Transfer the sample to a 250 mL flask, add a small amount of deionized water, and then add 25 mL of the sulphuric acid solution to dissolve the sample completely.
 - Transfer the solution to a 500 mL volumetric flask, dilute to the mark with deionized water, and mix thoroughly.
- Titration:
 - Pipette 20 mL of the prepared sample solution into a conical flask.
 - Titrate the solution with the standard potassium permanganate solution until a faint pink color persists for at least 30 seconds. This is the endpoint.
 - Record the volume of KMnO_4 solution used.
 - Perform a blank titration using the same procedure but without the **sodium percarbonate** sample.

- Calculation:
 - The active oxygen content (as a mass percentage) is calculated using the following formula:

Protocol 3: Isothermal Microcalorimetry for Stability Assessment

Isothermal microcalorimetry measures the heat flow from a sample at a constant temperature, providing a rapid and sensitive method for assessing the rate of decomposition.

Materials and Equipment:

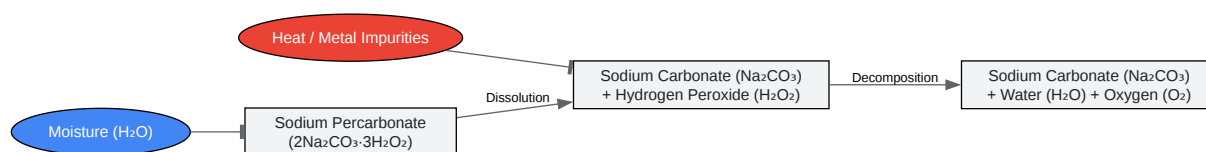
- **Sodium percarbonate** sample
- Isothermal microcalorimeter (e.g., Thermal Activity Monitor)
- Disposable crimp-seal ampoules (e.g., 3 mL)

Procedure:

- Instrument Setup: Set the isothermal microcalorimeter to the desired temperature (e.g., 40°C).
- Sample Preparation:
 - Under ambient conditions, load a precise amount of the **sodium percarbonate** sample (e.g., 2 g) into a disposable ampoule.
 - Seal the ampoule.
- Measurement:
 - Place the sample ampoule into the calorimeter. An empty ampoule can be used as a reference.
 - Allow the system to reach thermal equilibrium (typically around 30 minutes).

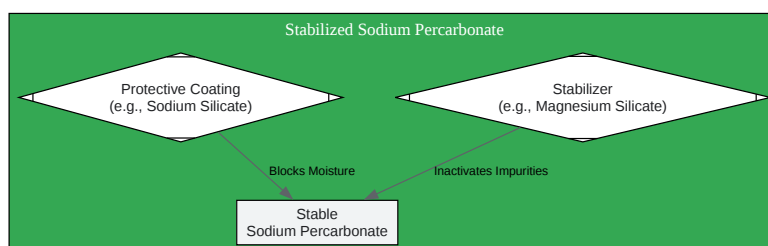
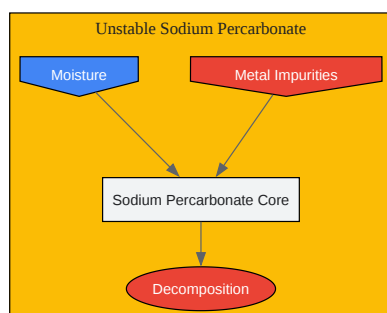
- Record the heat flow data continuously for a specified period (e.g., 48 hours).
- Data Analysis:
 - The stability of the **sodium percarbonate** is assessed by the specific heat flow (in $\mu\text{W/g}$) at specific time points (e.g., 16 and 48 hours). A lower heat flow indicates greater stability. For quality control in some industries, a specific heat flow of less than $10 \mu\text{W/g}$ at these time points is considered stable.

Visualizations



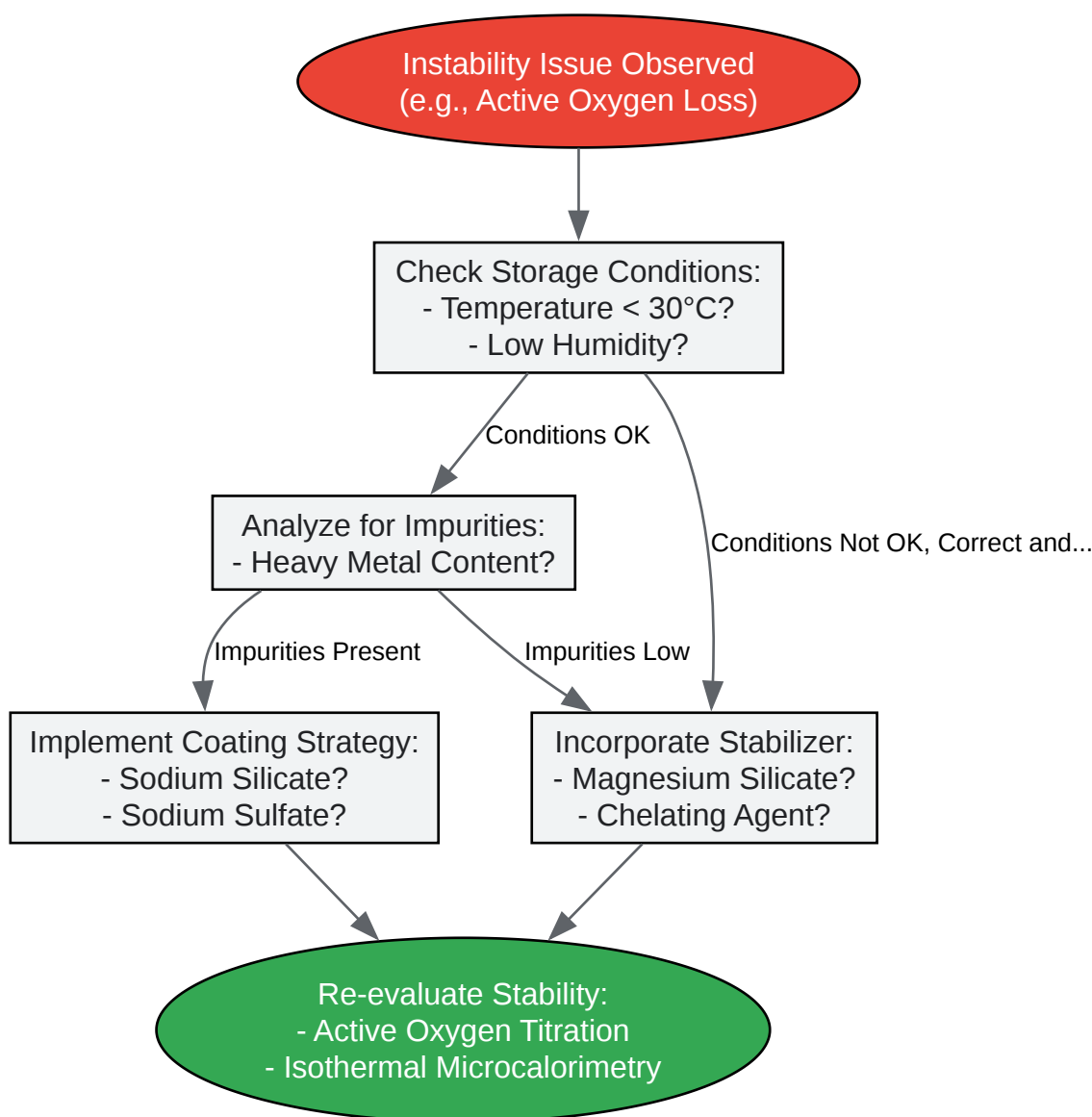
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Caption: Decomposition pathway of **sodium percarbonate**.



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Caption: Mechanisms for stabilizing **sodium percarbonate**.



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Caption: Troubleshooting workflow for SPC instability.

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